![molecular formula C18H20N6O B2674548 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1209603-56-4](/img/structure/B2674548.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
“N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Anticancer and Anti-inflammatory Activities
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide and its derivatives have been explored for their potential in anticancer and anti-inflammatory applications. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives revealed their effectiveness as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer treatment and inflammation management. These compounds exhibited cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and showed significant 5-lipoxygenase inhibition activities, suggesting a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).
Antiviral Activities
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable activity against the avian influenza virus, indicating the potential of these compounds in antiviral therapies. The study presented a new synthesis route for these compounds, which were then tested for their efficacy against the influenza A virus subtype H5N1. Several compounds exhibited significant antiviral activities, showcasing the therapeutic potential of this compound derivatives in combating viral infections (Hebishy et al., 2020).
Insecticidal Assessment
The insecticidal properties of heterocycles incorporating a thiadiazole moiety, including derivatives of this compound, against the cotton leafworm Spodoptera littoralis, have been explored. This research underlines the potential application of these compounds in agricultural pest management, offering a new approach to control harmful pests and reduce crop losses (Fadda et al., 2017).
Histone Deacetylase Inhibition for Cancer Therapy
Derivatives of this compound have been identified as isotype-selective histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs 1-3 and 11, showing promise in cancer therapy by blocking cancer cell proliferation and inducing apoptosis. The discovery of these compounds underscores the potential of this compound derivatives in the development of new anticancer drugs (Zhou et al., 2008).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrrolidine derivatives are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Future Directions
The future directions in the research of pyrrolidine derivatives like “N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” could involve exploring different synthetic strategies and varying the substituents in the pyrrolidine ring . This could significantly expand the applicability of the reaction and open new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(14-6-2-1-3-7-14)19-8-11-24-17-15(12-22-24)16(20-13-21-17)23-9-4-5-10-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBIOFPMVIINCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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